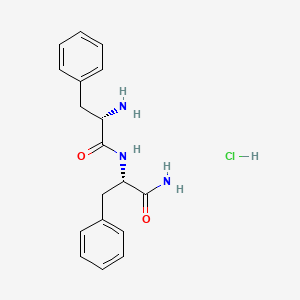
(S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines and amides, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride typically involves a multi-step process. The initial step often includes the protection of amino groups followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include carbodiimides and coupling agents like HATU or EDC. The final step involves deprotection and purification to obtain the desired hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
(S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- (S)-1-Phenylethylamine hydrochloride
- (S)-2-Aminobutyramide hydrochloride
- Nalfurafine hydrochloride
Uniqueness
What sets (S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. This specificity can lead to distinct biological activities and potential therapeutic applications.
特性
分子式 |
C18H22ClN3O2 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C18H21N3O2.ClH/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14;/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23);1H/t15-,16-;/m0./s1 |
InChIキー |
RDLAKTFBPUPSRA-MOGJOVFKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[20-(2-Carboxyethyl)-22-chloro-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid](/img/structure/B12331662.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine](/img/structure/B12331670.png)
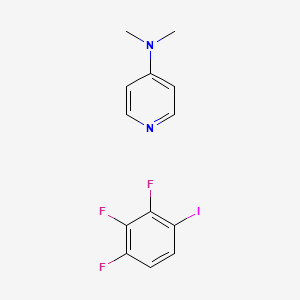
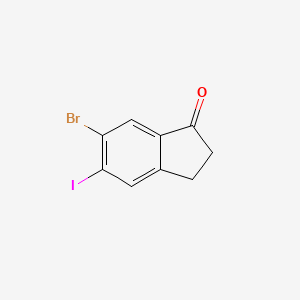
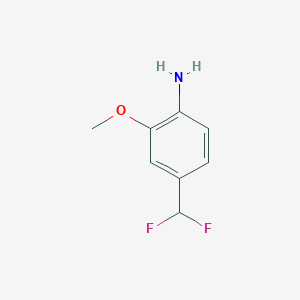

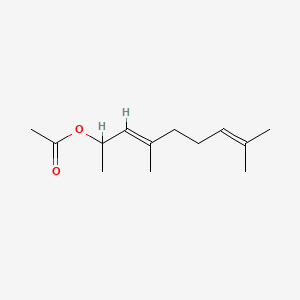
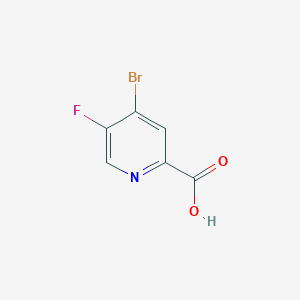
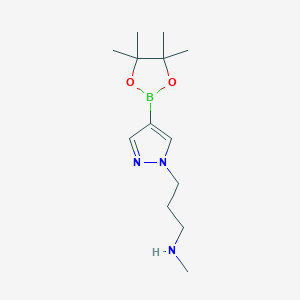
![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
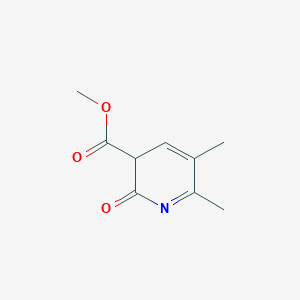

![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)
